4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
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Overview
Description
4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate 4-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 2-hydroxy-4,5-dimethylaniline to yield the final product. The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
Uniqueness
4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antibacterial activity or different reactivity patterns in chemical reactions.
Properties
IUPAC Name |
4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9-7-13(14(20)8-10(9)2)18-16(22)19-15(21)11-3-5-12(17)6-4-11/h3-8,20H,1-2H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQDQNFDBHXVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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